molecular formula C18H21N3O6 B042581 5-Deazariboflavin CAS No. 19342-73-5

5-Deazariboflavin

Cat. No. B042581
CAS RN: 19342-73-5
M. Wt: 375.4 g/mol
InChI Key: XHELUUHUHSGXOC-ZNMIVQPWSA-N
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Description

5-Deazariboflavin, also known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin, is an important analogue of naturally occurring flavin cofactors . It serves as a substitute for natural flavin cofactors to investigate and modify the reaction pathways of flavoproteins . It is also utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes .


Synthesis Analysis

The enzymatic synthesis of 5-deazariboflavin has been achieved on a micromole scale . Two enzymes, 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase (EC 4.3.1.32, FO synthase) and 5-amino-6-(D-ribitylamino)uracil—L-tyrosine 4-hydroxyphenyl transferase (EC 2.5.1.147), are always complexed together to achieve the synthesis of FO, a precursor to Coenzyme F420 .


Molecular Structure Analysis

The molecular formula of 5-Deazariboflavin is C18H21N3O6 . The structure of the reduced deazariboflavin resulting from enzymatic and chemical reduction is established as the 1,5-dihydrodeazariboflavin .


Chemical Reactions Analysis

One-electron-transfer reactions in flavoproteins are impeded with 5-deazaflavin as a cofactor . Mixtures of oxidized and reduced deazaflavins undergo a rapid two-electron disproportionation .


Physical And Chemical Properties Analysis

5-Deazariboflavin is a solid substance . Its melting point is greater than 200°C . The molecular weight of 5-Deazariboflavin is 375.38 .

Scientific Research Applications

Photo-Chemically Induced Dynamic Nuclear Polarization

5-Deazaflavins are important analogues of naturally occurring flavins: riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). The use of 5-deazaflavin in photo-chemically induced dynamic nuclear polarization has been particularly valuable in expanding reaction horizons .

Replacement Coenzyme in Flavoproteins

5-Deazaflavin has been used as a replacement coenzyme in a number of flavoproteins. This has proven particularly valuable in unraveling and manipulating their reaction mechanisms .

One-Electron-Transfer Reactions

Investigation of Electronic Structure

Demethylated 5-deazariboflavin radicals have been investigated to assess the influence of the methyl groups on the electronic structure of the 5-deazaflavin radical .

Exploration of Photophysical Properties

The photophysical properties of 5-deazariboflavin have been explored with regard to their potential as artificial cofactors .

Investigation of Reaction Pathways of Flavoproteins

5-Deazaflavins serve as substitutes for natural flavin cofactors to investigate and modify the reaction pathways of flavoproteins .

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELUUHUHSGXOC-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941025
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Deazariboflavin

CAS RN

19342-73-5
Record name 5-Deazariboflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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